

5-Bromonicotinonitrile molecular structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromonicotinonitrile

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An In-depth Technical Guide to 5-Bromonicotinonitrile

This technical guide provides a comprehensive overview of **5-Bromonicotinonitrile**, a versatile building block in organic synthesis, particularly for pharmaceutical and materials science research. This document details its molecular structure, chemical properties, and a representative synthetic protocol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

5-Bromonicotinonitrile possesses a pyridine ring substituted with a bromo group at the 5-position and a nitrile (cyano) group at the 3-position.^[1] This arrangement of electron-withdrawing groups on the pyridine ring makes it an interesting substrate for various chemical transformations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromopyridine-3-carbonitrile.^{[1][2]} It is also known by several synonyms, including 5-Bromo-3-pyridinecarbonitrile, 3-Cyano-5-bromopyridine, and 5-Bromo-3-cyanopyridine.^{[1][2][3]}

Below is a two-dimensional representation of the molecular structure of **5-Bromonicotinonitrile**, generated using the DOT language.

Caption: 2D structure of **5-Bromonicotinonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromonicotinonitrile** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	35590-37-5	[1][2][3]
Molecular Formula	C ₆ H ₃ BrN ₂	[1][2][3]
Molecular Weight	183.01 g/mol	[1][2][3]
Appearance	White to pale yellow crystalline powder	[1][4]
Melting Point	103-107 °C	[3][4][5]
Boiling Point	228.8 ± 20.0 °C (Predicted)	[3][5]
Density	1.72 ± 0.1 g/cm ³ (Predicted)	[3][4]
Solubility	Soluble in chloroform (heated), slightly soluble in ethyl acetate and methanol. Insoluble in water.	[1][3][5]
SMILES	<chem>C1=C(C=NC=C1Br)C#N</chem>	[1]
InChIKey	FTFFHWWIPOQCBC-UHFFFAOYSA-N	[1][3]

Experimental Protocol: Synthesis of 5-Bromonicotinonitrile

The following is a representative synthetic route for **5-Bromonicotinonitrile** starting from 5-bromonicotinic acid. This multi-step process involves chlorination, amidation, and subsequent dehydration to yield the final nitrile product.

Step 1: Preparation of 5-Bromonicotinoyl chloride

- To a dry, three-necked flask equipped with a stirrer and a hydrogen chloride gas absorption device, add 0.15 mol of 5-bromonicotinic acid and 0.25 mol of thionyl chloride.
- Heat the mixture in an oil bath to 75-80 °C and stir for 40 minutes, or until all the solid has dissolved.
- Continue the reaction for an additional 4 hours.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
- Gradually add an appropriate amount of ice water to the reaction mixture to hydrolyze any unreacted thionyl chloride, maintaining the temperature between 0-10 °C.
- Collect the resulting 5-bromonicotinoyl chloride via vacuum filtration.

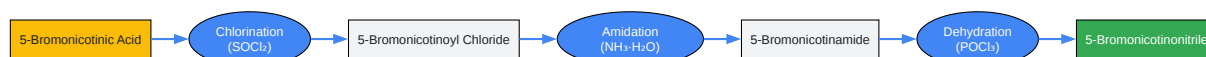
Step 2: Preparation of 5-Bromonicotinamide

- The crude 5-bromonicotinoyl chloride is neutralized with a 20% aqueous solution of sodium carbonate (Na_2CO_3) to yield 5-bromonicotinamide. The reported yield for this step is approximately 90%.^[6]
- Alternatively, 0.078 mol of 5-bromonicotinoyl chloride can be added to a 250 mL three-necked flask containing 120 mL of ethyl acetate to create a uniform dispersion.
- Add 1.09 mol of aqueous ammonia via a constant pressure dropping funnel while maintaining the temperature between 0-10 °C.
- Allow the reaction to proceed for 8 hours, which will result in a viscous solid-containing mixture.
- Filter the mixture under reduced pressure to isolate the white solid, which is then recrystallized from anhydrous ethanol. The reported yield for this alternative amidation is 78%.^[6]

Step 3: Preparation of **5-Bromonicotinonitrile**

- In a flask, combine 0.025 mol of 5-bromonicotinamide and 30 mL of toluene.
- Stir the mixture at room temperature for 30 minutes.
- Add 0.025 mol of phosphorus oxychloride (POCl_3) and heat the reaction to 110-120 °C for 4 hours.
- After the reaction is complete, remove the excess POCl_3 by vacuum distillation and cool the mixture to room temperature.
- Place the flask in an ice-water bath (0-10 °C) and add 40 mL of ethyl acetate with vigorous stirring.
- Slowly add 10 g of a 20% aqueous potassium carbonate solution to neutralize the remaining POCl_3 . The product will dissolve in both the aqueous and organic phases.
- Separate the organic phase and extract the aqueous phase twice with 20 mL portions of ethyl acetate.
- Combine the organic phases and wash with 20 mL of 20% aqueous potassium carbonate solution, followed by 20 mL of saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent to obtain **5-bromonicotinonitrile** as a pale yellow crystalline solid. The reported yield is 68%.^[6]

The following diagram illustrates the workflow of the described synthesis.



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Caption: Synthetic pathway for **5-Bromonicotinonitrile**.

Reactivity and Applications

The molecular architecture of **5-bromonicotinonitrile**, featuring an electron-deficient pyridine ring with bromo and cyano substituents, imparts a unique reactivity profile.^[1] The electron-withdrawing nature of the pyridine nitrogen, bromine, and nitrile group makes the aromatic system susceptible to nucleophilic substitution reactions.^[1]

The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as palladium-catalyzed couplings.^[1] The electron-deficient nature of the substrate can accelerate the oxidative addition step, which is often the rate-determining step in these reactions.^[1] This allows for the use of milder reaction conditions and lower catalyst loadings compared to more electron-rich aryl bromides.^[1]

The nitrile group can undergo a variety of chemical transformations, further enhancing the synthetic utility of this molecule.^[1]

Due to its versatile reactivity, **5-bromonicotinonitrile** is a valuable intermediate in several areas of chemical research:

- **Pharmaceuticals:** It is a building block for the synthesis of more complex molecules with potential biological activity. Its derivatives are explored for their anti-cancer and antimicrobial properties.^[1]
- **Material Science:** It can be used in the synthesis of novel organic materials.^[1]
- **Chemical Research:** As a versatile intermediate, it is employed in the synthesis of a wide range of functionalized heterocyclic compounds.^[1]

Safety and Handling

5-Bromonicotinonitrile is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.^{[2][4]} It is also suspected of causing respiratory irritation.^{[2][4]}

Precautionary Measures:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wear protective gloves, protective clothing, eye protection, and face protection.

- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place and keep the container tightly closed.
- Handle in an inert atmosphere at room temperature.[3][5]

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